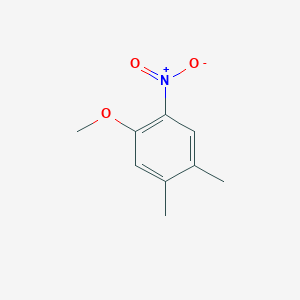
1-Methoxy-4,5-dimethyl-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-4,5-dimethyl-2-nitrobenzene is an organic compound with the molecular formula C9H11NO3 It belongs to the class of nitroanisoles, which are characterized by the presence of a nitro group (-NO2) attached to an anisole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methoxy-4,5-dimethyl-2-nitrobenzene typically involves the nitration of 4,5-dimethylanisole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
[ \text{C9H12O} + \text{HNO3} \rightarrow \text{C9H11NO3} + \text{H2O} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of advanced reactors and precise control of reaction parameters are crucial to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methoxy-4,5-dimethyl-2-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The methoxy group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Reduction: 4,5-Dimethyl-2-aminoanisole.
Substitution: Various substituted anisoles depending on the nucleophile used.
Oxidation: 4,5-Dimethyl-2-nitrobenzoic acid.
Applications De Recherche Scientifique
1-Methoxy-4,5-dimethyl-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving nitroaromatic compounds and their biological effects.
Medicine: Research into potential pharmaceutical applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Methoxy-4,5-dimethyl-2-nitrobenzene involves its interaction with various molecular targets. The nitro group is highly reactive and can undergo reduction to form reactive intermediates. These intermediates can interact with cellular components, leading to various biological effects. The exact pathways and molecular targets depend on the specific context of its use.
Comparaison Avec Des Composés Similaires
2,4-Dinitroanisole: Another nitroanisole with two nitro groups, used in military applications as an insensitive munition.
4-Nitroanisole: A simpler nitroanisole with one nitro group, used in organic synthesis.
Comparison: 1-Methoxy-4,5-dimethyl-2-nitrobenzene is unique due to the presence of two methyl groups, which influence its chemical reactivity and physical properties. Compared to 2,4-Dinitroanisole, it is less sensitive and has different applications. Compared to 4-Nitroanisole, it has additional steric hindrance and electronic effects due to the methyl groups, affecting its reactivity in substitution reactions.
Propriétés
Numéro CAS |
18087-11-1 |
|---|---|
Formule moléculaire |
C9H11NO3 |
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
1-methoxy-4,5-dimethyl-2-nitrobenzene |
InChI |
InChI=1S/C9H11NO3/c1-6-4-8(10(11)12)9(13-3)5-7(6)2/h4-5H,1-3H3 |
Clé InChI |
LPPBGAJFLLJXIR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1C)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














